molecular formula C10H12Cl2N2O B3240137 4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine CAS No. 1428234-56-3

4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine

Cat. No.: B3240137
CAS No.: 1428234-56-3
M. Wt: 247.12 g/mol
InChI Key: OVTXUFKZJJGKGZ-UHFFFAOYSA-N
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Description

4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol . It is characterized by the presence of a morpholine ring attached to a dichloropyridine moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261, P305, P351, and P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine typically involves the reaction of 2,6-dichloropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropyridine
  • 3,5-Dichloropyridine
  • 4-Chloropyridine

Uniqueness

4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine is unique due to the presence of both a morpholine ring and a dichloropyridine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(2,6-dichloropyridin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c11-9-2-1-8(10(12)13-9)7-14-3-5-15-6-4-14/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTXUFKZJJGKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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